N-((1-Benzylpiperidin-4-yl)methyl)-5-fluoropyridin-2-amine
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Overview
Description
N-((1-Benzylpiperidin-4-yl)methyl)-5-fluoropyridin-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety linked to a fluoropyridine group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)-5-fluoropyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 1-benzylpiperidine with 5-fluoropyridine-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-((1-Benzylpiperidin-4-yl)methyl)-5-fluoropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium triacetoxyborohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-((1-Benzylpiperidin-4-yl)methyl)-5-fluoropyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a probe in studying biological systems, particularly in receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)-5-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluoropyridine group may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzylpiperidin-4-yl)methylamine: Similar structure but lacks the fluoropyridine group.
5-Fluoro-2-aminopyridine: Contains the fluoropyridine moiety but lacks the benzylpiperidine group.
Uniqueness
N-((1-Benzylpiperidin-4-yl)methyl)-5-fluoropyridin-2-amine is unique due to the combination of the benzylpiperidine and fluoropyridine moieties, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-5-fluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3/c19-17-6-7-18(21-13-17)20-12-15-8-10-22(11-9-15)14-16-4-2-1-3-5-16/h1-7,13,15H,8-12,14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTNEKQOLBNUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC2=NC=C(C=C2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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